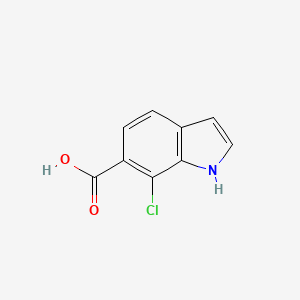

7-chloro-1H-indole-6-carboxylic acid

Description

BenchChem offers high-quality 7-chloro-1H-indole-6-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-chloro-1H-indole-6-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO2/c10-7-6(9(12)13)2-1-5-3-4-11-8(5)7/h1-4,11H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWHUWCQJGDUVIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1C=CN2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 7-chloro-1H-indole-6-carboxylic acid (CAS 1055320-72-3)

This guide provides a comprehensive technical overview of 7-chloro-1H-indole-6-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical and physical properties, explore a detailed synthetic pathway, discuss its reactivity, and highlight its potential applications in the pharmaceutical industry.

Introduction and Significance

7-chloro-1H-indole-6-carboxylic acid is a substituted indole derivative with the chemical formula C₉H₆ClNO₂. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The presence of a chlorine atom at the 7-position and a carboxylic acid at the 6-position offers unique electronic properties and versatile handles for further chemical modification. This strategic functionalization makes it a valuable intermediate in the synthesis of complex molecules, particularly in the development of novel therapeutic agents targeting inflammatory diseases and disorders of the central nervous system.[1]

This document aims to provide a detailed technical resource for scientists working with or considering the use of this compound. The insights provided are grounded in established principles of organic chemistry and experience in the synthesis and application of heterocyclic compounds.

Physicochemical and Spectroscopic Properties

A clear understanding of a compound's physical and spectroscopic properties is fundamental for its application in research and development. Below is a summary of the known and predicted properties of 7-chloro-1H-indole-6-carboxylic acid.

Physical Properties

| Property | Value | Source/Comment |

| CAS Number | 1055320-72-3 | ChemScene |

| Molecular Formula | C₉H₆ClNO₂ | ChemScene |

| Molecular Weight | 195.60 g/mol | ChemScene |

| Appearance | White to off-white solid | Generic supplier data |

| Melting Point | Not available. Estimated to be >250 °C based on the melting point of indole-6-carboxylic acid (249-253 °C). | Expert Estimation |

| Boiling Point | Decomposes before boiling at atmospheric pressure. | Expert Estimation |

| Solubility | Sparingly soluble in water. Soluble in polar organic solvents such as DMSO, DMF, and methanol. | General knowledge of carboxylic acids |

| Storage | Store at room temperature. | Generic supplier data |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring and the acidic proton of the carboxylic acid. The N-H proton of the indole will likely appear as a broad singlet downfield (>11 ppm). The protons on the benzene portion of the indole ring will be influenced by the electron-withdrawing effects of the chlorine and carboxylic acid groups. The protons at positions 2 and 3 of the pyrrole ring will appear as doublets or triplets in the aromatic region. The carboxylic acid proton will be a broad singlet, typically in the 12-13 ppm range, and its signal will disappear upon D₂O exchange.

-

¹³C NMR: The carbon NMR spectrum will show nine distinct signals. The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the range of 165-175 ppm. The carbons attached to the chlorine and nitrogen atoms will also exhibit characteristic chemical shifts.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 195, with a characteristic M+2 peak at m/z 197 with approximately one-third the intensity of the M⁺ peak, indicative of the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of CO₂ (44 Da) from the carboxylic acid group, leading to a fragment at m/z 151.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹. A strong C=O stretching absorption for the carbonyl group will be present around 1680-1710 cm⁻¹. The N-H stretch of the indole ring will appear as a sharp to moderately broad peak around 3300-3400 cm⁻¹.

Synthesis and Purification

While a specific, detailed experimental protocol for the synthesis of 7-chloro-1H-indole-6-carboxylic acid is not widely published, a plausible and efficient synthetic route can be designed based on established indole synthesis methodologies, such as the Fischer indole synthesis or palladium-catalyzed cyclization reactions. Below is a proposed synthetic workflow.

Proposed Synthetic Pathway

A logical approach to the synthesis of 7-chloro-1H-indole-6-carboxylic acid could start from a commercially available substituted aniline. A potential route is outlined below:

Caption: Proposed synthetic workflow for 7-chloro-1H-indole-6-carboxylic acid.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of 2-Chloro-6-methylbenzonitrile To a stirred solution of 2-chloro-3-methylaniline in aqueous HCl at 0-5 °C, a solution of sodium nitrite in water is added dropwise. The resulting diazonium salt solution is then slowly added to a solution of copper(I) cyanide. The reaction mixture is heated to facilitate the Sandmeyer reaction. After cooling, the product is extracted with an organic solvent, and the solvent is removed under reduced pressure to yield the crude benzonitrile.

Rationale: The Sandmeyer reaction is a reliable method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate.

Step 2: Synthesis of 2-Chloro-3-methyl-5-nitrobenzonitrile The 2-chloro-6-methylbenzonitrile is carefully nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the regioselectivity and prevent over-nitration. The nitro group is directed to the position para to the methyl group and meta to the chloro and cyano groups.

Rationale: The directing effects of the substituents on the aromatic ring guide the position of nitration.

Step 3: Synthesis of 5-Amino-2-chloro-3-methylbenzonitrile The nitro group is reduced to an amine using a standard reduction method, such as iron powder in acidic medium or catalytic hydrogenation with palladium on carbon. This provides the key aniline intermediate for the subsequent indole synthesis.

Rationale: These are common and efficient methods for the reduction of aromatic nitro groups.

Step 4: Synthesis of 7-Chloro-6-cyano-1H-indole The aniline derivative is subjected to a Fischer indole synthesis by reacting it with an appropriate ketone or aldehyde, such as pyruvic acid, followed by cyclization in the presence of an acid catalyst like polyphosphoric acid or zinc chloride.

Rationale: The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.

Step 5: Synthesis of 7-chloro-1H-indole-6-carboxylic acid The cyano group of the 7-chloro-6-cyano-1H-indole is hydrolyzed to a carboxylic acid under basic or acidic conditions. Typically, heating with aqueous sodium hydroxide followed by acidification will yield the final product.

Rationale: Hydrolysis of a nitrile is a standard transformation to obtain a carboxylic acid.

Purification

The final product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane. The purity can be assessed by techniques like High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and melting point analysis.

Chemical Reactivity and Handling

Reactivity of the Indole Nucleus

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution, primarily at the C3 position. The presence of the electron-withdrawing chloro and carboxylic acid groups on the benzene ring will deactivate the ring towards electrophilic attack compared to unsubstituted indole. However, reactions at the N-H position, such as alkylation or acylation, are readily achievable under basic conditions.

Reactivity of the Carboxylic Acid Group

The carboxylic acid functionality allows for a range of standard transformations, including:

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst.

-

Amide formation: Activation of the carboxylic acid (e.g., to an acid chloride or with a coupling agent) followed by reaction with an amine.

-

Reduction: Reduction to the corresponding alcohol using strong reducing agents like lithium aluminum hydride.

Safe Handling and Storage

7-chloro-1H-indole-6-carboxylic acid should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and it can cause skin and eye irritation. Store the compound in a tightly sealed container in a cool, dry place.

Applications in Research and Drug Discovery

Substituted indole carboxylic acids are important pharmacophores in drug discovery. The title compound serves as a versatile starting material for the synthesis of more complex molecules with potential biological activity. Its structural features suggest potential for development into:

-

Anti-inflammatory Agents: Indole-based compounds have been extensively explored as inhibitors of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

-

Central Nervous System (CNS) Agents: The indole nucleus is present in many neurotransmitters (e.g., serotonin) and drugs targeting CNS receptors.

-

Anticancer Agents: Many indole derivatives have shown potent anticancer activity through various mechanisms, including inhibition of tubulin polymerization and protein kinases.

The chloro and carboxylic acid groups provide strategic points for library synthesis and structure-activity relationship (SAR) studies to optimize the biological activity of lead compounds.

Caption: Potential applications of 7-chloro-1H-indole-6-carboxylic acid in drug discovery.

References

-

MySkinRecipes. 7-Chloro-1H-indole-6-carboxylicacid. [Link]

Sources

physicochemical properties of 7-chloro-1H-indole-6-carboxylic acid

An In-depth Technical Guide to the Physicochemical Properties of 7-Chloro-1H-indole-6-carboxylic Acid

Introduction

7-Chloro-1H-indole-6-carboxylic acid is a substituted indole derivative that serves as a crucial heterocyclic building block in medicinal chemistry and organic synthesis. The indole scaffold is a privileged structure in drug discovery, forming the core of numerous biologically active compounds. The specific substitution pattern of this molecule—a chloro group at the 7-position and a carboxylic acid at the 6-position—imparts distinct electronic and steric properties that are critical for its application in the synthesis of complex pharmaceutical intermediates, particularly those targeting kinases and other enzymes.[1] A comprehensive understanding of its physicochemical properties is paramount for researchers in drug development, as these characteristics govern molecular interactions, solubility, membrane permeability, and ultimately, the pharmacokinetic profile of derivative compounds.[2][3] This guide provides a detailed analysis of these properties, grounded in established chemical principles and supported by robust experimental methodologies.

Molecular Structure and Core Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. 7-Chloro-1H-indole-6-carboxylic acid (CAS No. 1055320-72-3) possesses a rigid, planar heterocyclic ring system fused to a benzene ring.[4][5][6] The carboxylic acid group introduces a site for hydrogen bonding and ionization, while the chloro-substituent modifies the electron density and lipophilicity of the aromatic system.

A summary of its fundamental properties is presented below.

| Property | Value | Source |

| CAS Number | 1055320-72-3 | [4][5][6] |

| Molecular Formula | C₉H₆ClNO₂ | [1][4] |

| Molecular Weight | 195.60 g/mol | [1][4][7] |

| Appearance | Expected to be a solid at room temperature | Inferred |

| Melting Point | Data not available; expected to be high (>200 °C) due to intermolecular hydrogen bonding. For context, the parent indole-6-carboxylic acid melts at 249-253 °C.[8] | |

| Boiling Point | Not applicable; likely to decompose at high temperatures before boiling. | Inferred |

| Computed XLogP3 | ~2.2 - 2.6 (Estimated based on similar isomers like 7-chloro-1H-indole-4-carboxylic acid and 6-chloro-1H-indole-3-carboxylic acid).[7][9] |

Detailed Physicochemical Analysis

Acidity and pKa

The primary acidic proton is that of the carboxylic acid group (-COOH). Its dissociation constant (pKa) is a critical parameter influencing solubility and ionization state at physiological pH. While an experimental pKa for this specific molecule is not publicly documented, its value can be expertly inferred. The pKa of a carboxylic acid is influenced by the inductive and resonance effects of its substituents.[10]

-

Carboxyl Group: The inherent acidity is conferred by the carboxyl functional group.

-

Electron-Withdrawing Effects: The chlorine atom at the 7-position and the electron-deficient nature of the indole ring system both exert an inductive electron-withdrawing effect. This effect stabilizes the resulting carboxylate anion, thereby increasing the acidity of the proton and lowering the pKa value compared to a simple benzoic acid (pKa ≈ 4.2).

The N-H proton of the indole ring is significantly less acidic, with a pKa typically in the range of 16-17, and does not contribute to the acidity in aqueous media.

Lipophilicity (LogP)

The partition coefficient (LogP) quantifies the lipophilicity of a compound, which is a key predictor of its absorption, distribution, metabolism, and excretion (ADME) properties. A higher LogP indicates greater solubility in lipids and lower solubility in water.

For 7-chloro-1H-indole-6-carboxylic acid, the lipophilicity is a balance between:

-

Hydrophobic Components: The indole bicyclic system and the chloro-substituent are nonpolar and contribute to a higher LogP.

-

Hydrophilic Component: The carboxylic acid group is polar and capable of hydrogen bonding, which decreases the LogP.

The computed XLogP3 value for similar isomers is in the range of 2.2 to 2.6, suggesting moderate lipophilicity.[7][9] This balance is often desirable in drug candidates, allowing for sufficient membrane permeability without excessive partitioning into fatty tissues.

Solubility

Solubility is dictated by the interplay of the molecule's structure, pKa, and the nature of the solvent.

-

In Aqueous Media: The molecule is expected to have low solubility in neutral water due to its moderately lipophilic core. However, its solubility is highly pH-dependent. In basic solutions (pH > pKa), the carboxylic acid group deprotonates to form the more soluble carboxylate salt.

-

In Organic Solvents: It is expected to exhibit good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol), which can engage in hydrogen bonding with the carboxyl and N-H groups.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment. The expected spectral features are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups.[11]

-

A very broad O-H stretch from the carboxylic acid, typically appearing in the 2500-3500 cm⁻¹ region due to strong hydrogen-bond dimerization.

-

A sharp N-H stretch from the indole ring around 3300-3400 cm⁻¹.

-

A strong C=O (carbonyl) stretch from the carboxylic acid, expected around 1680-1710 cm⁻¹.

-

C-Cl stretching vibrations in the fingerprint region (typically below 800 cm⁻¹).

-

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carboxylic Acid Proton (-COOH): A very deshielded, broad singlet appearing far downfield, typically between 10-12 ppm.[11]

-

Indole N-H Proton: A broad singlet, often in the 8-9 ppm range.

-

Aromatic Protons: The protons on the indole ring will appear in the aromatic region (approx. 7.0-8.0 ppm), with splitting patterns determined by their positions relative to each other.

-

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Carboxyl Carbon (-COOH): A characteristic signal in the 160-185 ppm range.[11] This peak is often of lower intensity due to a long relaxation time.

-

Aromatic and Heterocyclic Carbons: Multiple signals corresponding to the nine carbons of the chloro-indole ring system will appear in the approximate range of 100-140 ppm.

-

-

Mass Spectrometry (MS):

-

The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight (195.60 Da).

-

A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ peaks with an approximate 3:1 intensity ratio) will be observed.

-

Common fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (-OH, 17 Da) and the entire carboxyl group (-COOH, 45 Da).[11]

-

Self-Validating Experimental Protocols

To ensure scientific integrity, protocols for determining key physicochemical properties must be robust and include internal checks. The following workflows are designed to be self-validating systems.

Protocol: Determination of pKa via Potentiometric Titration

This method relies on monitoring the pH of a solution as a titrant is added, allowing for the precise determination of the acid dissociation constant.

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of 7-chloro-1H-indole-6-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of a co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.0 and 7.0) at a constant temperature.

-

Titration: Place the solution in a jacketed beaker to maintain a constant temperature. Titrate the solution with a standardized solution of a strong base (e.g., 0.01 M KOH) in small, precise increments.

-

Data Acquisition: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the point where half of the acid has been neutralized). For higher accuracy, a derivative plot (ΔpH/ΔV vs. Volume) can be used to precisely locate the equivalence point.

-

Validation: Repeat the titration at least three times to ensure reproducibility. The standard deviation of the pKa values should be less than 0.05 units.

Caption: Workflow for pKa determination.

Protocol: Determination of LogP via Shake-Flask Method

This classic method directly measures the partitioning of a compound between two immiscible liquids, typically n-octanol and water.

Methodology:

-

Phase Preparation: Prepare a buffered aqueous phase (e.g., phosphate buffer, pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the aqueous buffer. This prevents volume changes during the experiment.

-

Sample Preparation: Prepare a stock solution of the compound in n-octanol at a known concentration (e.g., 1 mg/mL).

-

Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the aqueous buffer in a sealed vial (e.g., 5 mL of each).

-

Equilibration: Agitate the vial at a constant temperature for a set period (e.g., 2-4 hours) to allow equilibrium to be reached.

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous phases using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[12][13]

-

Calculation: Calculate LogP using the formula: LogP = log₁₀([Concentration in Octanol] / [Concentration in Aqueous Phase]).

-

Validation: Perform the experiment in triplicate. The mass balance (total amount of compound recovered from both phases) should be within 95-105% of the initial amount to validate the experiment.

Caption: Workflow for LogP determination.

Conclusion

7-Chloro-1H-indole-6-carboxylic acid is a molecule of significant interest in synthetic and medicinal chemistry. Its physicochemical profile is defined by the interplay between a moderately lipophilic chloro-indole core and a polar, ionizable carboxylic acid group. This results in pH-dependent solubility, moderate lipophilicity, and a high melting point driven by strong intermolecular forces. The detailed spectroscopic and physicochemical understanding outlined in this guide provides researchers and drug development professionals with the essential knowledge required to effectively utilize this versatile building block in the rational design and synthesis of novel therapeutic agents.

References

-

PubChem. 7-chloro-1H-indole | C8H6ClN | CID 104644. Available at: [Link]

-

PubChem. 7-acetyl-6-chloro-1H-indole-5-carboxylic acid | C11H8ClNO3 | CID 141464316. Available at: [Link]

-

PubMed Central (PMC). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. Available at: [Link]

-

Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link]

- Google Patents. US5126456A - 7-chloroquinaldine synthesis.

-

Hovione. Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

-

ERIC. Spectroscopy Data for Undergraduate Teaching. Available at: [Link]

-

MySkinRecipes. 7-Chloro-1H-indole-6-carboxylicacid. Available at: [Link]

-

National Institutes of Health (NIH). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Available at: [Link]

-

PubChem. 6-chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 18453235. Available at: [Link]

-

Organic Syntheses. 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Available at: [Link]

-

ResearchGate. Design, synthesis and biological evaluation of 7-nitro-1H-indole-2-carboxylic acid derivatives as allosteric inhibitors of fructose-1,6-bisphosphatase. Available at: [Link]

-

Chemistry LibreTexts. Physical Properties of Carboxylic Acids. Available at: [Link]

-

YouTube. Structure Determination from Spectra (5) (H NMR, C NMR, IR) [Carboxylic Acids and Similar Benzenes]. Available at: [Link]

-

ResearchGate. Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography–electrospray ionization-tandem mass spectrometry | Request PDF. Available at: [Link]

-

Oregon State University. CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]

-

Bentham Science. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available at: [Link]

-

PubMed Central (PMC). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Available at: [Link]

-

PubMed. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. 7. ANALYTICAL METHODS. Available at: [Link]

-

ResearchGate. Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. Available at: [Link]

-

PubChemLite. 7-chloroindole (C8H6ClN). Available at: [Link]

-

Organic Chemistry Data. pKa Data Compiled by R. Williams. Available at: [Link]

-

Organic Chemistry Data. Equilibrium pKa Table (DMSO Solvent and Reference). Available at: [Link]

Sources

- 1. 7-Chloro-1H-indole-6-carboxylicacid [myskinrecipes.com]

- 2. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres | Bentham Science [benthamscience.com]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. 1H-Indole-6-carboxylic acid, 7-chloro- | 1055320-72-3 [chemicalbook.com]

- 6. 7-Chloro-1H-indole-6-carboxylic acid | 1055320-72-3 [sigmaaldrich.com]

- 7. 6-chloro-1H-indole-3-carboxylic acid | C9H6ClNO2 | CID 18453235 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Indole-6-carboxylic acid 97 1670-82-2 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 12. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 13. atsdr.cdc.gov [atsdr.cdc.gov]

7-chloro-1H-indole-6-carboxylic acid molecular structure and weight

An In-Depth Technical Guide to 7-chloro-1H-indole-6-carboxylic Acid

Executive Summary: This document provides a comprehensive technical overview of 7-chloro-1H-indole-6-carboxylic acid, a heterocyclic building block of significant interest to researchers in medicinal chemistry and drug discovery. We will delve into its core molecular and physical properties, present a logical synthetic pathway, detail methods for its analytical characterization, and discuss its applications as a pharmaceutical intermediate. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their work.

Molecular Identity and Physicochemical Properties

7-chloro-1H-indole-6-carboxylic acid is a substituted indole, a privileged scaffold in medicinal chemistry. Its structure is characterized by an indole core with a chlorine atom at the 7-position and a carboxylic acid group at the 6-position. These substitutions significantly influence the molecule's electronic properties, reactivity, and potential for intermolecular interactions.

The presence of the carboxylic acid group makes the compound acidic, allowing it to form carboxylate salts.[1] The indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen and hydroxyl oxygen of the carboxylic acid can act as hydrogen bond acceptors.[1] These features are critical for its interaction with biological targets and for its solubility characteristics.

Molecular Structure

The planar, bicyclic aromatic structure of the indole core is appended with two key functional groups that dictate its chemical behavior.

Caption: Molecular structure of 7-chloro-1H-indole-6-carboxylic acid.

Quantitative Data Summary

The fundamental properties of this molecule are summarized below. This data is essential for stoichiometric calculations in synthesis, for analytical characterization, and for registration in chemical databases.

| Property | Value | Source |

| CAS Number | 1055320-72-3 | [2][3][4] |

| Molecular Formula | C₉H₆ClNO₂ | [2] |

| Molecular Weight | 195.60 g/mol | [2][5] |

| Storage | Room temperature | [5] |

Synthesis and Purification

While specific synthesis routes for 7-chloro-1H-indole-6-carboxylic acid are not extensively published in peer-reviewed literature, a logical pathway can be designed based on established methods for creating substituted indoles, such as the Fischer indole synthesis.[6] This approach offers versatility and is a cornerstone of heterocyclic chemistry.

Causality in Experimental Design: The chosen synthetic strategy involves reacting a substituted phenylhydrazine with a pyruvate ester, followed by an acid-catalyzed cyclization (the Fischer reaction). The choice of starting materials is critical; a 2-chloro-3-hydrazinobenzoic acid derivative is required to yield the desired 7-chloro-6-carboxylic acid substitution pattern on the final indole product. Subsequent hydrolysis of the ester is a standard procedure to yield the final carboxylic acid.

Proposed Experimental Protocol: Fischer Indole Synthesis

-

Step 1: Hydrazine Formation. A suitable 2-chloro-3-aminobenzoic acid derivative is diazotized using sodium nitrite and hydrochloric acid at 0-5°C. The resulting diazonium salt is then reduced, for example with tin(II) chloride, to yield the corresponding 2-chloro-3-hydrazinobenzoic acid derivative.

-

Step 2: Condensation. The synthesized hydrazine is condensed with an appropriate keto-ester, such as ethyl pyruvate, under mild acidic conditions. This reaction forms a phenylhydrazone intermediate.

-

Step 3: Cyclization (Fischer Indole Synthesis). The phenylhydrazone is heated in the presence of a strong acid catalyst (e.g., polyphosphoric acid (PPA) or sulfuric acid). This induces an electrocyclic rearrangement and elimination of ammonia to form the indole ring, yielding ethyl 7-chloro-1H-indole-6-carboxylate.

-

Step 4: Saponification. The resulting ester is hydrolyzed to the carboxylic acid using a base like sodium hydroxide or lithium hydroxide in an alcohol/water mixture, followed by acidic workup to protonate the carboxylate salt.

-

Step 5: Purification. The crude product is purified. Recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) is typically effective for obtaining high-purity crystalline material. If necessary, column chromatography on silica gel can be employed.

Synthesis Workflow Diagram

Caption: Proposed synthetic workflow for 7-chloro-1H-indole-6-carboxylic acid.

Analytical Characterization: A Self-Validating System

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. Each method provides orthogonal information, creating a self-validating dataset that confirms the molecular structure. Spectroscopic data for this compound is available from vendors, which can be used as a reference.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: This technique will confirm the number and connectivity of protons. One would expect to see distinct signals for the three aromatic protons on the indole ring system, a broad singlet for the N-H proton, and a downfield singlet for the carboxylic acid O-H proton. The splitting patterns (coupling) between adjacent aromatic protons would be key to confirming the substitution pattern.

-

¹³C NMR: This spectrum should show nine distinct carbon signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts would confirm the presence of the carboxylic acid carbonyl (~170 ppm), as well as the aromatic and pyrrole carbons.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental formula C₉H₆ClNO₂. A characteristic isotopic pattern for the molecular ion peak [M]+ would be observed, with a ratio of approximately 3:1 for the [M]+ and [M+2]+ peaks, which is indicative of the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected characteristic absorption bands include a broad peak from ~2500-3300 cm⁻¹ for the O-H stretch of the carboxylic acid, a sharp peak around 3300-3500 cm⁻¹ for the N-H stretch of the indole, and a strong peak around 1680-1710 cm⁻¹ for the C=O (carbonyl) stretch.

Applications in Research and Drug Discovery

7-chloro-1H-indole-6-carboxylic acid is primarily utilized as a specialized building block in organic synthesis for creating more complex molecules.[5] The indole nucleus is a core component of numerous therapeutic agents and natural products, making its derivatives highly valuable in drug discovery programs.[7]

-

Pharmaceutical Intermediates: The compound serves as a starting material for constructing novel pharmaceutical candidates. The carboxylic acid group provides a convenient handle for derivatization, such as forming amides or esters, while the indole core can be further functionalized.[5]

-

Medicinal Chemistry: Its structural similarity to tryptamine derivatives suggests potential utility in research targeting serotonin receptors.[5] Furthermore, the broader class of indole derivatives has shown diverse biological activities, including anti-inflammatory, central nervous system, and CysLT1 antagonist effects, highlighting the potential of new analogs derived from this scaffold.[5][6]

Safety and Handling

As with all laboratory chemicals, 7-chloro-1H-indole-6-carboxylic acid should be handled with appropriate care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Primary Hazards: Based on data for structurally similar compounds, it should be treated as an irritant.[8] It may cause skin, eye, and respiratory irritation.[8]

-

Handling: Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[5]

References

-

MySkinRecipes. 7-Chloro-1H-indole-6-carboxylicacid. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 104644, 7-chloro-1H-indole. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 85584, 6-Chloro-1H-indole-2-carboxylic acid. [Link]

-

Lin, M. H., et al. (2015). Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists. ACS Medicinal Chemistry Letters, 6(8), 917-922. [Link]

-

Raju, G. N., et al. (2016). Synthesis, Characterization and Anticonvulsant Activity of Novel Benzyl-6-Chloro Indole Carboxylate Derivatives. Journal of Basic and Applied Research in Biomedicine, 2(2), 437-443. [Link]

-

Chemistry LibreTexts. (2023). Physical Properties of Carboxylic Acids. [Link]

-

Greece, D. (2023). Exploring the Physical and Chemical Properties of Carboxylic Acid and their Derivatives. Research & Reviews: Journal of Medicinal & Organic Chemistry, 10(1). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chemscene.com [chemscene.com]

- 3. 1H-Indole-6-carboxylic acid, 7-chloro-(1055320-72-3) 1H NMR [m.chemicalbook.com]

- 4. 1H-Indole-6-carboxylic acid, 7-chloro- | 1055320-72-3 [chemicalbook.com]

- 5. 7-Chloro-1H-indole-6-carboxylicacid [myskinrecipes.com]

- 6. Discovery of 3-Substituted 1H-Indole-2-carboxylic Acid Derivatives as a Novel Class of CysLT1 Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jbarbiomed.com [jbarbiomed.com]

- 8. 6-Chloro-1H-indole-2-carboxylic acid | C9H6ClNO2 | CID 85584 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Emerging Role of 7-Chloro-1H-indole-6-carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide

Foreword: Unlocking the Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the indole nucleus stands as a quintessential "privileged scaffold," a core structural motif that consistently yields compounds with significant biological activity across a spectrum of therapeutic areas. Within this distinguished family, derivatives of 7-chloro-1H-indole-6-carboxylic acid are emerging as a particularly promising subclass, demonstrating potent and selective activities that warrant a dedicated exploration. This technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological evaluation, and therapeutic potential of these fascinating molecules. We will delve into the causality behind experimental choices, offering field-proven insights to empower your own discovery programs.

The 7-Chloro-1H-indole-6-carboxylic Acid Core: Structural Significance and Synthetic Strategy

The unique substitution pattern of the 7-chloro-1H-indole-6-carboxylic acid core imparts distinct physicochemical properties that are advantageous for drug design. The presence of the chlorine atom at the 7-position can influence the molecule's electronics, lipophilicity, and metabolic stability, while also providing a key interaction point with biological targets. The carboxylic acid at the 6-position serves as a versatile handle for derivatization, allowing for the exploration of a wide chemical space to fine-tune potency, selectivity, and pharmacokinetic properties.

A robust and widely utilized method for the synthesis of the 7-chloro-1H-indole-6-carboxylic acid core is the Bartoli indole synthesis . This powerful reaction utilizes the addition of a vinyl Grignard reagent to a nitroarene precursor.[1]

Experimental Protocol: Synthesis of 7-Chloro-1H-indole-6-carboxylic Acid via Bartoli Indole Synthesis

Materials:

-

2-chloro-3-nitrobenzoic acid

-

Vinylmagnesium bromide solution in THF

-

Anhydrous tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment for inert atmosphere reactions

Step-by-Step Methodology:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-chloro-3-nitrobenzoic acid. Anhydrous THF is added to dissolve the starting material.

-

Grignard Addition: The solution is cooled to -78 °C using a dry ice/acetone bath. Vinylmagnesium bromide solution is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 2 hours.

-

Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

Acidification and Extraction: The mixture is allowed to warm to room temperature and then acidified with 1M HCl. The aqueous layer is extracted three times with ethyl acetate.

-

Work-up and Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford 7-chloro-1H-indole-6-carboxylic acid.

Therapeutic Applications: Targeting Epigenetics in Oncology

One of the most exciting applications of 7-chloro-1H-indole-6-carboxylic acid derivatives is in the realm of oncology, specifically in the development of inhibitors for epigenetic targets. A prime example is the inhibition of Histone-Lysine N-Methyltransferase ASH1L , an enzyme implicated in the development and progression of certain types of leukemia.[2][3]

ASH1L: A Key Player in Leukemia Pathogenesis

ASH1L is a histone methyltransferase that specifically methylates histone H3 at lysine 36 (H3K36).[4] This epigenetic modification plays a crucial role in gene expression, and its dysregulation is associated with the aberrant transcription programs that drive cancer cell proliferation and survival. In particular, ASH1L has been shown to be a critical dependency in MLL-rearranged leukemias, making it an attractive therapeutic target.[4]

7-Chloro-1H-indole-6-carboxylic Acid Derivatives as Potent ASH1L Inhibitors

Structure-based drug design has led to the development of highly potent and selective ASH1L inhibitors derived from the 7-chloro-1H-indole-6-carboxylic acid scaffold.[1][2] The 7-chloro substituent has been shown to be crucial for activity, likely by forming favorable interactions within the ASH1L active site.[1]

A noteworthy example is the spiro-piperidine derivative, 66s (AS-254s) , which exhibits an IC50 of 94 nM against ASH1L.[2][3] This compound has demonstrated the ability to block cell proliferation, induce apoptosis, and promote differentiation in leukemia cell lines harboring MLL1 translocations.[2][3]

Structure-Activity Relationship (SAR) Insights

The development of potent ASH1L inhibitors from the 7-chloro-1H-indole-6-carboxylic acid core has yielded valuable SAR insights:

| Position | Modification | Impact on ASH1L Inhibitory Activity |

| 7 | Chloro | Crucial for potent inhibition, likely through interactions with the enzyme's active site.[1] |

| 6 | Carboxylic Acid | Serves as a key attachment point for various side chains that can modulate potency and cellular permeability. |

| 3 | Substitution | Introduction of specific substituents at this position can enhance binding affinity and selectivity. |

| 1 (N-H) | Alkylation/Arylation | Can be modified to fine-tune physicochemical properties. |

Biological Evaluation of ASH1L Inhibitors

A key in vitro assay for determining the potency of ASH1L inhibitors is the Fluorescence Polarization (FP) assay . This assay measures the binding of a fluorescently labeled ligand to the target protein.

Experimental Protocol: Fluorescence Polarization (FP) Assay for ASH1L Inhibition

Materials:

-

Recombinant human ASH1L protein (catalytic SET domain)

-

Fluorescein-labeled ASH1L ligand (FP probe)

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.01% Triton X-100)

-

Test compounds (derivatives of 7-chloro-1H-indole-6-carboxylic acid)

-

384-well, low-volume, black microplates

-

Microplate reader capable of measuring fluorescence polarization

Step-by-Step Methodology:

-

Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

-

Assay Plate Preparation: Add a small volume of the test compound dilutions to the wells of the microplate. Include wells with DMSO only for positive and negative controls.

-

Protein and Probe Addition: Add a solution of the ASH1L protein and the FP probe in assay buffer to all wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Measurement: Measure the fluorescence polarization of each well using a microplate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Exploring Broader Therapeutic Horizons

While the application in oncology is a significant breakthrough, the 7-chloro-1H-indole-6-carboxylic acid scaffold holds promise in other therapeutic areas as well. Preliminary research suggests potential applications as:

-

Anti-inflammatory agents: The indole nucleus is a common feature in many anti-inflammatory drugs.

-

Central Nervous System (CNS) agents: The structural similarity of indoles to neurotransmitters like serotonin suggests potential for developing drugs targeting CNS disorders.[5]

-

Serotonin receptor modulators: The indole core can serve as a template for designing ligands that interact with various serotonin receptor subtypes.[5]

Further research is needed to fully elucidate the potential of 7-chloro-1H-indole-6-carboxylic acid derivatives in these and other therapeutic areas. The versatility of the core structure and the ability to readily synthesize a diverse library of derivatives make it a highly attractive starting point for new drug discovery campaigns.

Future Directions and Conclusion

The journey of 7-chloro-1H-indole-6-carboxylic acid derivatives in drug discovery is just beginning. The successful development of potent ASH1L inhibitors for the treatment of leukemia has provided a strong validation of this scaffold's potential. The next wave of research will likely focus on:

-

Expanding the chemical space: Synthesizing and evaluating a broader range of derivatives to explore new biological targets and therapeutic applications.

-

Optimizing pharmacokinetic properties: Fine-tuning the ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds to improve their in vivo efficacy and safety profiles.

-

Investigating novel mechanisms of action: Elucidating the signaling pathways and molecular mechanisms through which these compounds exert their biological effects.

Visualizations

Synthesis Workflow

Caption: General workflow for the synthesis and evaluation of 7-chloro-1H-indole-6-carboxylic acid derivatives as ASH1L inhibitors.

ASH1L Inhibition and Downstream Effects

Caption: Signaling pathway illustrating the mechanism of action of ASH1L inhibitors.

References

-

Structure-based development of novel spiro-piperidine ASH1L inhibitors. Journal of Medicinal Chemistry. [Link]

-

7-Chloro-1H-indole-6-carboxylicacid. MySkinRecipes. [Link]

-

Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. ACS Publications. [Link]

-

Cellular activity of ASH1L inhibitor AS-99. ResearchGate. [Link]

-

Testing Novel Ash1L Inhibitors in Leukemia. Alex's Lemonade Stand Foundation for Childhood Cancer. [Link]

-

Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors. PubMed. [Link]

Sources

- 1. Structure-based development of novel spiro-piperidine ASH1L inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Structure-Based Development of Novel Spiro-Piperidine ASH1L Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. alexslemonade.org [alexslemonade.org]

- 5. 7-Chloro-1H-indole-6-carboxylicacid [myskinrecipes.com]

The Strategic Role of 7-Chloro-1H-indole-6-carboxylic Acid in Modern Medicinal Chemistry: A Technical Guide

Abstract

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Within this privileged scaffold, 7-chloro-1H-indole-6-carboxylic acid emerges as a highly strategic building block for the design of targeted therapies. This technical guide provides an in-depth analysis of the synthesis, chemical properties, and medicinal chemistry applications of 7-chloro-1H-indole-6-carboxylic acid. We will explore its role as a key intermediate in the development of kinase inhibitors, particularly those targeting oncogenic pathways, and discuss the structure-activity relationships that govern its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic discovery programs.

Introduction: The Enduring Significance of the Indole Scaffold

The indole ring system, a bicyclic aromatic heterocycle, is a recurring motif in a vast array of natural products and synthetic drugs. Its unique electronic properties and ability to participate in various non-covalent interactions make it an ideal scaffold for molecular recognition of biological targets. From neurotransmitters like serotonin to blockbuster drugs, the indole core has proven its versatility and efficacy across diverse therapeutic areas.

The strategic functionalization of the indole ring allows for the fine-tuning of a molecule's pharmacological properties. The introduction of a chlorine atom at the 7-position and a carboxylic acid at the 6-position, as in 7-chloro-1H-indole-6-carboxylic acid, imparts specific characteristics that are highly advantageous in drug design. The electron-withdrawing nature of the chlorine atom can influence the acidity of the indole N-H and modulate the overall electronic distribution of the ring system, impacting target binding and metabolic stability. The carboxylic acid group provides a key site for further chemical modification and can act as a crucial hydrogen bond donor or acceptor in interactions with biological targets.

This guide will delve into the practical applications of this specific indole derivative, with a focus on its emerging role in the development of targeted cancer therapies.

Synthetic Strategies for 7-Chloro-1H-indole-6-carboxylic Acid and Its Derivatives

Proposed Synthesis of 7-Chloro-1H-indole-6-carboxylic Acid

A potential synthetic route could commence from 3-chloro-4-methylaniline. The following is a conceptual multi-step synthesis:

Step 1: Nitration of 3-Chloro-4-methylaniline The starting material, 3-chloro-4-methylaniline, can be nitrated to introduce a nitro group, a precursor for the indole ring formation.

Step 2: Fischer Indole Synthesis The resulting nitroaniline derivative can then be subjected to a Fischer indole synthesis. This classic reaction involves the condensation of a phenylhydrazine with an aldehyde or ketone, followed by acid-catalyzed cyclization.

Step 3: Oxidation of the Methyl Group The methyl group at the 6-position of the indole ring can be oxidized to a carboxylic acid using a suitable oxidizing agent, such as potassium permanganate.

Step 4: Hydrolysis of the Ester (if applicable) If the synthesis involves an ester intermediate, a final hydrolysis step would be required to yield the desired carboxylic acid.

Medicinal Chemistry Applications: A Focus on Kinase Inhibition

The 7-chloro-1H-indole-6-carboxylic acid scaffold is particularly well-suited for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The indole nucleus can serve as a scaffold to position key pharmacophoric elements that interact with the ATP-binding site of kinases.

Targeting EGFR and VEGFR-2 in Oncology

The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) are two key kinases implicated in tumor growth, proliferation, and angiogenesis.[1] Small molecule inhibitors of these kinases have revolutionized the treatment of various cancers. Derivatives of indole-6-carboxylic acid have shown promise as multi-target antiproliferative agents targeting both EGFR and VEGFR-2.[2]

The 7-chloro substitution on the indole ring can enhance the binding affinity of these inhibitors to the kinase active site. The chlorine atom can form favorable halogen bonds or occupy hydrophobic pockets, leading to increased potency. The 6-carboxylic acid group is often crucial for interacting with key amino acid residues in the hinge region of the kinase, a common feature of many ATP-competitive inhibitors.

Structure-Activity Relationship (SAR) Insights

While specific SAR data for 7-chloro-1H-indole-6-carboxylic acid derivatives is limited in the public domain, we can infer key relationships from related indole-based kinase inhibitors.

| Modification | Position | Observed/Expected Effect on Activity | Rationale |

| Substitution on the indole nitrogen (N1) | 1 | Can modulate solubility and cell permeability. Bulky groups may be detrimental to binding. | Affects the overall physicochemical properties of the molecule. |

| Derivatization of the carboxylic acid | 6 | Amide or ester formation can serve as a handle for further modification or act as a prodrug. | Allows for the introduction of additional functionalities to explore further interactions with the target or improve pharmacokinetic properties. |

| Substitution on the phenyl ring | - | Introduction of various substituents can fine-tune potency and selectivity. | Can occupy additional pockets in the kinase active site and influence electronic properties. |

| Variation of the chloro position | 7 | The 7-position is often optimal for interacting with a specific hydrophobic pocket in many kinases. | The position of the halogen atom is critical for establishing specific interactions. |

Experimental Protocols

This section provides a detailed, hypothetical experimental protocol for the synthesis of a derivative of 7-chloro-1H-indole-6-carboxylic acid, illustrating a common amide coupling reaction used in medicinal chemistry.

General Procedure for Amide Coupling

Objective: To synthesize an amide derivative of 7-chloro-1H-indole-6-carboxylic acid.

Materials:

-

7-chloro-1H-indole-6-carboxylic acid

-

Amine of choice (e.g., benzylamine)

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

DIPEA (N,N-Diisopropylethylamine)

-

DMF (N,N-Dimethylformamide), anhydrous

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a solution of 7-chloro-1H-indole-6-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.0 eq).

-

Stir the reaction mixture at room temperature for 10 minutes.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Continue stirring at room temperature for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the desired amide derivative.

Visualizing the Mechanism: Signaling Pathways

To understand the therapeutic rationale for targeting EGFR and VEGFR-2, it is essential to visualize their downstream signaling pathways. The following diagrams, generated using the DOT language, illustrate the key signaling cascades initiated by these receptors.

EGFR Signaling Pathway

Caption: Simplified EGFR signaling pathway and the point of inhibition.

VEGFR-2 Signaling Pathway

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

Conclusion and Future Perspectives

7-Chloro-1H-indole-6-carboxylic acid represents a valuable and strategically important scaffold in medicinal chemistry. Its synthetic accessibility and the specific electronic and steric properties conferred by the chloro and carboxylic acid substituents make it an attractive starting point for the design of targeted therapies. While the primary focus of this guide has been on its potential as a kinase inhibitor in oncology, the inherent versatility of the indole nucleus suggests that derivatives of this compound may find applications in other therapeutic areas, such as neurodegenerative diseases and inflammatory disorders.

Future research in this area should focus on the development of efficient and scalable synthetic routes to 7-chloro-1H-indole-6-carboxylic acid and the systematic exploration of its derivatization to build comprehensive structure-activity relationship models. The continued investigation of this and related scaffolds will undoubtedly lead to the discovery of novel and effective therapeutic agents.

References

-

Bowel Cancer Australia. (2011, May 29). VEGF and EGFR pathways in detail: Target for new therapies against cancer [Video]. YouTube. [Link]

- Herbst, R. S. (2004). Review of epidermal growth factor receptor biology. International Journal of Radiation OncologyBiologyPhysics, 59(2 Suppl), 21–26.

- Raheem, F., & Shaukat, S. (2022).

- Jann, J. C., & Le, T. T. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(19), 6296.

- Melincovici, C. S., Boșca, A. B., Șușman, S., Mărginean, M., Mihu, C., Istrate, M., Moldovan, I. M., Roman, A. L., & Pârvu, A. E. (2018). Vascular Endothelial Growth Factor (VEGF) - Key Factor in Normal and Pathological Angiogenesis. Romanian journal of morphology and embryology = Revue roumaine de morphologie et embryologie, 59(2), 455–467.

- Raheem, F., & Shaukat, S. (2022).

Sources

An In-depth Technical Guide to the Synthesis of 7-chloro-1H-indole-6-carboxylic acid

Introduction: The Significance of the 7-chloro-1H-indole-6-carboxylic acid Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and bioactive molecules.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a privileged scaffold in drug discovery. Specifically, substituted indole-6-carboxylic acids are of significant interest as they can serve as versatile building blocks for more complex molecular architectures. The introduction of a chlorine atom at the 7-position can significantly modulate the physicochemical and pharmacological properties of the resulting compounds, including their metabolic stability and binding affinity to biological targets.[3] This guide provides a comprehensive overview of a plausible and robust synthetic strategy for obtaining 7-chloro-1H-indole-6-carboxylic acid, a key intermediate for the development of novel therapeutics.[4]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 7-chloro-1H-indole-6-carboxylic acid, suggests a strategy centered around the formation of the indole ring as a key step. The carboxylic acid and chloro substituents on the benzene ring can be introduced either before or after the indole formation. A convergent approach, where a suitably substituted aniline precursor is cyclized, is often more efficient and allows for greater control over regioselectivity.

Our proposed synthetic strategy will leverage a well-established named reaction for indole synthesis, specifically adapting the principles of the Reissert indole synthesis.[5][6][7][8] This method is advantageous as it allows for the direct introduction of a carboxylic acid functionality at the 2-position, which can then be either retained or removed as needed. However, given our target has the carboxylic acid at the 6-position, we will adapt a strategy that builds the indole ring onto a pre-functionalized benzene ring. A plausible starting material would be a substituted nitrotoluene that can be elaborated to the final product.

Proposed Synthetic Pathway

The proposed synthesis of 7-chloro-1H-indole-6-carboxylic acid is a multi-step process that begins with a commercially available substituted toluene. The key steps include nitration, oxidation, reduction, and finally, indole ring formation.

Caption: Proposed synthetic workflow for 7-chloro-1H-indole-6-carboxylic acid.

Detailed Experimental Protocols and Mechanistic Insights

Step 1: Esterification of 2-chloro-3-methylbenzoic acid

Rationale: The initial protection of the carboxylic acid as a methyl ester is a standard procedure to prevent its interference in the subsequent nitration step. The reaction is a classic Fischer esterification, catalyzed by a strong acid.

Protocol:

-

To a solution of 2-chloro-3-methylbenzoic acid (1.0 eq) in methanol (5-10 volumes), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford methyl 2-chloro-3-methylbenzoate.

Step 2: Nitration of Methyl 2-chloro-3-methylbenzoate

Rationale: The introduction of a nitro group is a crucial step for the eventual formation of the indole's pyrrole ring. The directing effects of the existing substituents (chloro and methyl) will guide the position of nitration. The electron-donating methyl group and the ortho, para-directing chloro group will favor nitration at the 6-position.

Protocol:

-

To a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C, add methyl 2-chloro-3-methylbenzoate (1.0 eq) portion-wise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

-

Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 2-chloro-3-methyl-6-nitrobenzoate.

Step 3: Reduction of the Nitro Group

Rationale: The reduction of the nitro group to an amine is a prerequisite for the indole ring-forming cyclization. Several methods can be employed, with catalytic hydrogenation or metal-acid reduction being the most common. The choice of reducing agent can be critical to avoid side reactions.

Protocol (Option A: Catalytic Hydrogenation):

-

Dissolve methyl 2-chloro-3-methyl-6-nitrobenzoate (1.0 eq) in ethanol or ethyl acetate.

-

Add a catalytic amount of 10% Palladium on carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain methyl 2-amino-3-methyl-6-chlorobenzoate.

Protocol (Option B: Iron in Ammonium Chloride):

-

To a stirred suspension of iron powder (3.0-5.0 eq) in a mixture of ethanol and water, add a solution of methyl 2-chloro-3-methyl-6-nitrobenzoate (1.0 eq) and ammonium chloride (1.0-2.0 eq).

-

Heat the mixture to reflux for 2-4 hours.

-

Cool the reaction mixture, filter through Celite, and wash the filter cake with ethanol.

-

Concentrate the filtrate and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to give the desired amine.

Step 4: Indole Formation and Hydrolysis

Rationale: This is the key ring-forming step. While several methods exist for indole synthesis, a modified Fischer indole synthesis or a Larock indole synthesis could be adapted.[9][10][11][12][13][14][15][16] For simplicity and to avoid the need for specialized catalysts, a strategy involving intramolecular cyclization is often preferred. A plausible approach involves the conversion of the aniline to a suitable precursor for cyclization. An alternative, more direct route from the aniline would be a reaction with a glyoxal derivative followed by cyclization.

A more direct approach from the synthesized aniline would be a variation of the Reissert Indole Synthesis . The key is to introduce a two-carbon unit that can cyclize with the amino group and the adjacent methyl group.

Protocol (Hypothetical adaptation):

-

The methyl 2-amino-3-methyl-6-chlorobenzoate is first diazotized using sodium nitrite and a strong acid.

-

The resulting diazonium salt is then reacted with a suitable two-carbon synthon, such as ethyl acetoacetate, in a Japp-Klingemann type reaction to form a hydrazone.

-

The hydrazone is then subjected to acidic conditions (e.g., polyphosphoric acid or a Lewis acid) to induce a Fischer-type cyclization to form the indole ring.[13][14][15][16][17]

-

The final step is the hydrolysis of the methyl ester to the carboxylic acid. This is typically achieved by treating the ester with a base such as lithium hydroxide or sodium hydroxide in a mixture of water and an organic solvent, followed by acidification.[18]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. jbarbiomed.com [jbarbiomed.com]

- 3. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 7-Chloro-1H-indole-6-carboxylicacid [myskinrecipes.com]

- 5. Reissert indole synthesis - Wikipedia [en.wikipedia.org]

- 6. bhu.ac.in [bhu.ac.in]

- 7. Reissert_indole_synthesis [chemeurope.com]

- 8. researchgate.net [researchgate.net]

- 9. grokipedia.com [grokipedia.com]

- 10. Larock indole synthesis - Wikipedia [en.wikipedia.org]

- 11. DSpace [diposit.ub.edu]

- 12. The regioselective Larock indole synthesis catalyzed by NHC–palladium complexes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 15. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]

- 17. scienceinfo.com [scienceinfo.com]

- 18. prepchem.com [prepchem.com]

The Strategic Application of 7-Chloro-1H-indole-6-carboxylic Acid as a Precursor for Potent Enzyme Inhibitors: A Technical Guide

Foreword: The Enduring Significance of the Indole Scaffold in Medicinal Chemistry

The indole nucleus stands as one of the most privileged scaffolds in drug discovery, renowned for its versatile biological activities. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents. Within this esteemed class of heterocycles, halo-substituted indole carboxylic acids represent a particularly valuable subset of starting materials for the synthesis of targeted enzyme inhibitors. This guide provides an in-depth technical exploration of 7-chloro-1H-indole-6-carboxylic acid, a key precursor in the development of next-generation enzyme inhibitors. We will delve into the rationale behind its selection, detailed synthetic methodologies, and the critical aspects of biological evaluation, offering a comprehensive resource for researchers and drug development professionals.

The Core Precursor: Physicochemical Properties and Strategic Advantages of 7-chloro-1H-indole-6-carboxylic acid

7-chloro-1H-indole-6-carboxylic acid is a crystalline solid with the molecular formula C₉H₆ClNO₂ and a molecular weight of 195.6 g/mol . Its structure is characterized by an indole ring system substituted with a chlorine atom at the 7-position and a carboxylic acid group at the 6-position. This specific arrangement of functional groups imparts several strategic advantages in the context of drug design and synthesis.

The chlorine atom at the 7-position serves as a critical modulator of the molecule's electronic and lipophilic properties. Halogen bonding, a non-covalent interaction involving the electrophilic region of the halogen, has emerged as a significant force in molecular recognition at the active sites of enzymes. The presence of the chloro group can therefore facilitate enhanced binding affinity and selectivity for the target enzyme. Furthermore, the carboxylic acid at the 6-position provides a versatile handle for a wide array of chemical modifications. It can be readily converted into esters, amides, and other functional groups, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties.[1]

A Versatile Building Block for a Spectrum of Enzyme Inhibitors

The unique structural features of 7-chloro-1H-indole-6-carboxylic acid make it an ideal starting point for the synthesis of a diverse range of enzyme inhibitors. The indole scaffold itself is a common motif in inhibitors targeting various enzyme classes, including kinases, proteases, and metabolic enzymes.

Kinase Inhibitors

Protein kinases are a major class of enzymes that play a crucial role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, most notably cancer. The indole nucleus can mimic the adenine region of ATP, the natural substrate for kinases, making it an excellent scaffold for the design of competitive kinase inhibitors. The 7-chloro and 6-carboxylic acid functionalities of the precursor can be strategically modified to interact with specific residues in the kinase ATP-binding pocket, thereby conferring potency and selectivity.

Protease Inhibitors

Proteases are enzymes that catalyze the breakdown of proteins and are essential for many biological processes. Inhibitors of proteases are critical therapeutics for viral infections, such as HIV, and other diseases. The indole ring of derivatives of 7-chloro-1H-indole-6-carboxylic acid can be designed to occupy the hydrophobic pockets of protease active sites, while the elaborated 6-position substituent can form key hydrogen bonding interactions with the enzyme backbone.

Metabolic Enzyme Inhibitors

Metabolic enzymes represent another important class of drug targets. For instance, inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis, are being investigated as potential treatments for type 2 diabetes. Indole-based structures have been identified as allosteric inhibitors of FBPase, and 7-chloro-1H-indole-6-carboxylic acid provides a valuable platform for the development of novel inhibitors targeting this enzyme class.

Synthetic Strategies and Methodologies

The conversion of 7-chloro-1H-indole-6-carboxylic acid into potent enzyme inhibitors involves a series of well-established organic transformations. The following sections outline a general synthetic workflow and provide detailed, step-by-step protocols for key reactions.

General Synthetic Workflow

The overall synthetic strategy typically begins with the protection of the indole nitrogen, followed by the activation of the carboxylic acid and subsequent coupling with a desired amine or alcohol. Further modifications can then be introduced to the indole ring or the coupled moiety to optimize the inhibitor's properties.

Caption: General synthetic workflow for enzyme inhibitors from the precursor.

Experimental Protocols

Rationale: Protection of the indole nitrogen is often necessary to prevent side reactions during subsequent synthetic steps, particularly those involving strong bases or electrophiles. The choice of protecting group depends on the specific reaction conditions to be employed in the synthetic sequence. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under a wide range of conditions and its ease of removal under acidic conditions.

Step-by-Step Methodology:

-

To a stirred solution of 7-chloro-1H-indole-6-carboxylic acid (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc)₂O (1.2 eq) and a base such as triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) (1.5 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford the N-Boc protected product.

Rationale: The formation of an amide bond is a fundamental transformation in the synthesis of many enzyme inhibitors. This reaction allows for the introduction of a wide variety of substituents at the 6-position of the indole ring, enabling the exploration of SAR. Coupling reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with hydroxybenzotriazole (HOBt) or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) are commonly used to facilitate this transformation.

Step-by-Step Methodology:

-

To a stirred solution of N-protected 7-chloro-1H-indole-6-carboxylic acid (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM, add the desired amine (1.1 eq), a coupling reagent such as HATU (1.2 eq), and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 4-12 hours.

-

Monitor the reaction progress by TLC or liquid chromatography-mass spectrometry (LC-MS).

-

Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1 M HCl), aqueous base (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired amide.

Rationale: The final step in the synthesis of many indole-based inhibitors is the removal of the N-protecting group to reveal the free N-H, which can be crucial for binding to the target enzyme.

Step-by-Step Methodology (for Boc group):

-

Dissolve the N-Boc protected intermediate in a suitable solvent such as DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

-

Stir the reaction mixture at room temperature for 1-4 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess acid under reduced pressure.

-

The resulting salt can be used directly or neutralized with a base to obtain the free amine.

Biological Evaluation: A Self-Validating System

The biological evaluation of newly synthesized compounds is a critical step in the drug discovery process. A well-designed series of assays provides a self-validating system to confirm the on-target activity and selectivity of the inhibitors.

Enzyme Inhibition Assays

The primary assay to determine the potency of a newly synthesized inhibitor is a direct enzyme inhibition assay. The specific format of the assay will depend on the target enzyme. For example, for a kinase, a common method is to measure the transfer of radiolabeled phosphate from ATP to a substrate peptide. For proteases, a fluorogenic substrate that releases a fluorescent signal upon cleavage can be used.

General Protocol for a Kinase Inhibition Assay:

-

Prepare a series of dilutions of the test compound in a suitable buffer.

-

In a microplate, combine the kinase, its substrate, and the test compound at various concentrations.

-

Initiate the reaction by adding ATP (often [γ-³²P]ATP).

-

Incubate the reaction for a specific time at a controlled temperature.

-

Stop the reaction and separate the phosphorylated substrate from the unreacted ATP (e.g., by spotting onto a phosphocellulose membrane and washing).

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of inhibition for each concentration of the inhibitor and determine the IC₅₀ value by fitting the data to a dose-response curve.

Caption: Workflow for a typical kinase inhibition assay.

Cellular Assays

To assess the activity of the inhibitors in a more physiologically relevant context, cellular assays are employed. These assays can measure the downstream effects of enzyme inhibition, such as changes in cell proliferation, apoptosis, or the phosphorylation status of a specific protein.

Selectivity Profiling